1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and pyrazole moieties in its structure suggests that it may exhibit a range of biological activities.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to sulfamethazine , a sulfanilamide anti-infective agent . Sulfonamides, including Sulfamethazine, are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This suggests that 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine may have a similar target.
Mode of Action
Given its structural similarity to Sulfamethazine, this compound might also act as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it could prevent the incorporation of para-aminobenzoic acid (PABA) into dihydropteroate, a precursor of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the formation of dihydropteroate from PABA and pteridine diphosphate . This blocks the production of folic acid, a vital cofactor for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
Sulfonamides, including sulfamethazine, are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability could be influenced by these factors.
Result of Action
The inhibition of folic acid synthesis by this compound could lead to a decrease in bacterial nucleic acid synthesis, thereby inhibiting bacterial growth . This could result in the resolution of bacterial infections.
Biochemical Analysis
Biochemical Properties
The compound 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine is known to interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-methyl-1H-pyrazole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine
- 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-4-amine
- 1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazole
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrimidine and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-8(3)5-9(11)14-15/h4-5H,1-3H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAYSOLLOXMFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.